molecular formula C10H16ClN3O B1382247 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2060005-01-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1382247
CAS RN: 2060005-01-6
M. Wt: 229.71 g/mol
InChI Key: DVQGRPJEVNJPDP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, oxadiazoles can be synthesized from carboxylic acids . The process involves the formation of 1,2-diacyl hydrazines or N-acyl hydrazones, which then undergo dehydrative or oxidative methods to form the oxadiazole .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its structural similarity to other oxadiazole derivatives that exhibit various biological activities. It’s explored for potential therapeutic effects, such as antifungal properties , which could lead to the development of new medications.

Chemical Synthesis

As a heterocyclic building block, this compound is valuable in chemical synthesis. It can be used to create complex molecules for further pharmacological testing or for the synthesis of materials with unique properties .

Biological Studies

The oxadiazole ring in the compound’s structure is of interest in biological studies. It’s often included in the synthesis of molecules designed to probe the function of biological systems or to modulate biological pathways .

Anticancer Research

Compounds containing the oxadiazole moiety are being investigated for their anticancer properties. This particular compound may be involved in studies to understand its interaction with cancer cells and its potential to inhibit tumor growth .

Material Science

In material science, this compound could be used to develop new materials with specific electronic or photonic properties due to the unique characteristics of the oxadiazole ring .

Enzyme Inhibition

Research into enzyme inhibition often involves compounds like this one, which can be designed to interact with specific enzymes, potentially leading to the development of new inhibitors that can be used to treat various diseases .

properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-6-11-10(13-14-6)7-4-8-2-3-9(5-7)12-8;/h7-9,12H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQGRPJEVNJPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CC3CCC(C2)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride

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